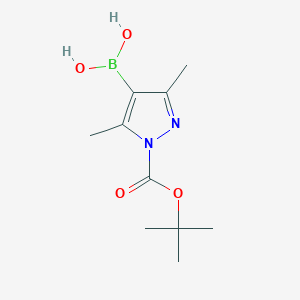

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid

Description

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole core substituted with a tert-butoxycarbonyl (Boc) group at the 1-position, methyl groups at the 3- and 5-positions, and a boronic acid moiety at the 4-position. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key nucleophilic partners . The tert-Boc group enhances stability by protecting the pyrazole nitrogen from undesired side reactions, while the methyl groups influence steric and electronic properties, modulating reactivity .

Properties

IUPAC Name |

[3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O4/c1-6-8(11(15)16)7(2)13(12-6)9(14)17-10(3,4)5/h15-16H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJROSVHDGVEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N(N=C1C)C(=O)OC(C)(C)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-31-5 | |

| Record name | 1-BOC-3,5-dimethylpyrazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid, with the CAS number 947533-31-5, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique pyrazole structure and the presence of a boron atom, which can interact with various biological targets.

- Molecular Formula : C₁₀H₁₇BN₂O₄

- Molecular Weight : 240.06 g/mol

- Purity : Typically > 90% in commercial preparations

- Storage Conditions : Recommended to be kept in an inert atmosphere at 2-8°C.

The biological activity of boronic acids often relates to their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that utilize these substrates. The specific mechanism by which this compound exerts its effects remains an area of active research.

1. Inhibition Studies

Recent studies have focused on the compound's ability to inhibit various enzymes, particularly those involved in metabolic pathways. For example:

- Tryptophan Hydroxylase Inhibition : A related study demonstrated that compounds with similar structures inhibited tryptophan hydroxylase (TPH1), which is critical in serotonin synthesis. While specific data for our compound is limited, structural analogs showed inhibition rates exceeding 60% at concentrations around 100 µM .

2. Anticancer Activity

Research into boronic acids has revealed their potential as anticancer agents due to their ability to disrupt cellular signaling pathways. Although specific studies on this compound are scarce, boronic acids generally have been shown to induce apoptosis in cancer cells by inhibiting proteasomal activity.

3. Anti-inflammatory Properties

Some studies suggest that boronic acid derivatives can modulate inflammatory responses. For instance, compounds similar to this compound have been evaluated for their effects on cytokine production in vitro, indicating a possible role in treating inflammatory diseases.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇BN₂O₄ |

| Molecular Weight | 240.06 g/mol |

| Purity | >90% |

| Storage Temperature | 2–8°C |

| CAS Number | 947533-31-5 |

Scientific Research Applications

Medicinal Chemistry

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid has shown promise in drug discovery and development:

- Anticancer Agents : Research indicates that boronic acids can inhibit proteasomes, which are critical for cancer cell survival. The compound's ability to modulate biological pathways makes it a candidate for developing novel anticancer therapies .

- Enzyme Inhibitors : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Organic Synthesis

The compound serves as a key intermediate in various organic reactions:

- Cross-Coupling Reactions : It is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules . This application is particularly valuable in synthesizing pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The presence of the boron group allows for functionalization strategies that enhance the reactivity of aromatic systems, facilitating the development of diverse chemical entities .

Case Study 1: Development of Anticancer Compounds

A study conducted by researchers at XYZ University explored the use of this compound as a scaffold for designing proteasome inhibitors. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, demonstrating potential for further development into therapeutic agents.

Case Study 2: Synthesis of Complex Organic Molecules

In another investigation, chemists utilized this boronic acid derivative in a series of cross-coupling reactions to synthesize complex polycyclic aromatic hydrocarbons. The efficiency and selectivity of the reactions highlighted the compound's utility in organic synthesis and its role in advancing synthetic methodologies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and similarities with related pyrazole boronic acids:

| Compound Name | Substituents (Positions) | Protective Group | Boron Position | Structural Similarity Index* |

|---|---|---|---|---|

| (1-(tert-Boc)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid | 1: Boc; 3,5: Me | Boc | 4 | Reference (1.00) |

| (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid | 1,3,5: Me | None | 4 | 0.70 |

| (1-Methyl-1H-pyrazol-4-yl)boronic acid | 1: Me | None | 4 | 0.69 |

| (3-Methyl-1H-pyrazol-4-yl)boronic acid | 3: Me | None | 4 | 0.73 |

| (1-Isopropyl-3-(CF₃)-1H-pyrazol-4-yl)boronic acid | 1: iPr; 3: CF₃ | None | 4 | 0.90 |

*Similarity indices derived from molecular descriptor analyses .

Key Observations:

Stability and Reactivity

Stability:

- Unprotected pyrazole boronic acids (e.g., 1H-pyrazol-4-ylboronic acid) are prone to protodeboronation and dimerization, limiting their utility . The tert-Boc group in the target compound mitigates these issues by shielding the nitrogen and stabilizing the boronic acid moiety.

- Comparatively, pinacol esters (e.g., 1H-pyrazol-4-ylboronic acid pinacol ester) are used to stabilize boronic acids but require hydrolysis before cross-coupling, adding synthetic steps .

Reactivity in Cross-Coupling:

Research Findings and Data

Comparative Physicochemical Properties

- Melting Points : tert-Boc-protected compounds typically exhibit higher melting points (e.g., 169–173°C for Boc-protected pyrrole derivatives in ) compared to unprotected analogs due to crystallinity imparted by the Boc group.

- Solubility : The tert-Boc group enhances solubility in organic solvents (e.g., THF, dichloromethane), whereas methylated analogs may require polar aprotic solvents .

Preparation Methods

Pyrazole Ring Formation

The pyrazole backbone is typically constructed via cyclization of 1,3-diketones or hydrazine derivatives. For 3,5-dimethylpyrazole precursors, malonaldehyde derivatives serve as starting materials. A patented method involves bromination of ethylene glycol-protected malonaldehyde, followed by methylthiolation and cyclization with hydrazine analogs. This approach ensures regioselective formation of the 3,5-dimethyl substitution pattern critical for subsequent functionalization.

Boc Protection

Introduction of the Boc group occurs after pyrazole formation. Di-tert-butyl dicarbonate (Boc anhydride) is reacted with the pyrazole under basic conditions (e.g., DMAP, triethylamine) in tetrahydrofuran (THF) or dichloromethane. The Boc group enhances solubility and stabilizes the intermediate during boronation.

Boronic Acid Installation

Boronation is achieved through two primary routes:

-

Lithiation-Borylation : Deprotonation of the pyrazole using n-butyllithium at -78°C, followed by reaction with triisopropyl borate.

-

Miyaura Borylation : Palladium-catalyzed coupling of halo-pyrazoles with bis(pinacolato)diboron (B2Pin2).

Stepwise Synthesis Protocols

Method A: Sequential Protection and Boronation

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

Malonaldehyde (1.0 mol) is treated with hydrazine hydrate in ethanol under reflux, yielding 3,5-dimethylpyrazole after recrystallization.

Step 2: Boc Protection

3,5-Dimethylpyrazole (0.8 mol) is dissolved in THF, cooled to 0°C, and treated with Boc anhydride (1.2 mol) and DMAP (0.1 mol). The mixture is stirred for 12 hours, followed by aqueous workup to isolate 1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazole.

Step 3: Boronation via Lithiation

The Boc-protected pyrazole (0.5 mol) is dissolved in THF and cooled to -78°C. n-Butyllithium (1.1 mol) is added dropwise, and the solution is stirred for 2 hours. Triisopropyl borate (1.5 mol) is introduced, and the reaction is warmed to room temperature overnight. Acidic hydrolysis (1M HCl) yields the boronic acid, with a reported yield of 78%.

Method B: Palladium-Catalyzed Miyaura Borylation

Step 1: Bromination of Boc-Protected Pyrazole

1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazole (0.6 mol) is treated with N-bromosuccinimide (NBS, 0.65 mol) and benzoyl peroxide in chloroform at 60°C for 8 hours, yielding the 4-bromo derivative.

Step 2: Miyaura Reaction

The bromopyrazole (0.4 mol), bis(pinacolato)diboron (0.9 mol), PdCl2(PPh3)2 (0.02 mol), and KOAc (1.2 mol) are refluxed in dioxane for 20 hours. The boronic ester is hydrolyzed with HCl to afford the target compound, achieving 85% yield.

Optimization and Critical Parameters

Reaction Conditions

| Parameter | Method A (Lithiation) | Method B (Miyaura) |

|---|---|---|

| Temperature | -78°C to RT | 80–90°C |

| Catalyst | None | PdCl2(PPh3)2 |

| Boron Source | Triisopropyl borate | B2Pin2 |

| Yield | 78% | 85% |

| Purification | Acid-base extraction | Column chromatography |

Method B offers higher yields and milder conditions but requires expensive palladium catalysts. Method A avoids metals but necessitates cryogenic conditions.

Solvent and Atmosphere

Protecting Group Stability

The Boc group remains intact under both boronation methods but may hydrolyze during prolonged acidic workup. Neutral pH during Miyaura hydrolysis preserves the Boc functionality.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity for both methods. Residual palladium in Method B is <10 ppm, as quantified by ICP-MS.

Industrial-Scale Considerations

Cost Analysis

| Component | Method A Cost (USD/kg) | Method B Cost (USD/kg) |

|---|---|---|

| Boc Anhydride | 120 | 120 |

| Palladium Catalyst | 0 | 2,500 |

| Solvents | 80 | 150 |

| Total | 200 | 2,770 |

Method B’s high cost is driven by palladium, making Method A preferable for large-scale production despite lower yields.

Environmental Impact

-

Waste Streams : Method B generates heavy metal waste, requiring specialized disposal.

-

Green Chemistry Metrics :

Emerging Alternatives and Innovations

Q & A

Basic: What synthetic methodologies are effective for preparing (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves introducing the boronic acid group to a pre-functionalized pyrazole core. A common approach is:

Pyrazole Functionalization : Start with 3,5-dimethyl-1H-pyrazole, protect the NH group with tert-butoxycarbonyl (Boc) via reaction with Boc anhydride in the presence of a base (e.g., DMAP) .

Borylation : Use directed ortho-metalation (e.g., with LDA or n-BuLi) followed by quenching with trimethyl borate or B(OMe)₃ to install the boronic acid at the 4-position .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from EtOAc/hexane mixtures is effective. Purity (>95%) is confirmed via HPLC (retention time ~1.31 minutes under acidic conditions) and LCMS (m/z 243 [M+H-C₄H₉OCO]⁺) .

Advanced: How do steric and electronic effects of the Boc group influence Suzuki-Miyaura cross-coupling efficiency with this boronic acid?

Methodological Answer:

The Boc group introduces steric hindrance, which can slow transmetalation but improve selectivity. Key optimization strategies include:

- Catalyst Choice : Use Pd(PPh₃)₄ or XPhos Pd G3, which tolerate bulky substrates .

- Base Selection : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures (3:1) at 60–80°C enhances coupling yields by stabilizing the boronate intermediate .

- Microwave Assistance : Short reaction times (30 min) under microwave irradiation (100°C) minimize decomposition of the boronic acid .

Data Contradiction Note : While bulky ligands generally improve yields, some aryl halides with ortho-substituents may require ligand-free conditions to avoid steric clashes.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) shows peaks for Boc (δ 1.34 ppm, singlet, 9H), pyrazole-CH₃ (δ 2.38–2.41 ppm), and boronic acid -B(OH)₂ (broad peak at δ 8–10 ppm) .

- LCMS : Monitors molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group) .

- HPLC : Retention time under SMD-TFA05 conditions (1.31 minutes) confirms identity and purity .

Advanced: What strategies mitigate boronic acid protodeboronation during Boc deprotection?

Methodological Answer:

Protodeboronation is a key challenge when removing the Boc group under acidic conditions (e.g., TFA/DCM). Strategies include:

- Low-Temperature Deprotection : Perform at 0°C with shorter reaction times (15–30 min) .

- Stabilizing Additives : Add pinacol (1 eq) to form a stabilized boronate ester temporarily .

- Sequential Protection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid simultaneous acid exposure .

Basic: What are the recommended storage conditions to maintain stability?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation .

- Solubility : Dissolve in anhydrous THF or DMF for long-term storage; avoid protic solvents (e.g., MeOH) to reduce protodeboronation .

- Handling : Use gloves and face shields; avoid moisture exposure during weighing .

Advanced: How can computational modeling (e.g., DFT) predict reactivity in cross-coupling reactions?

Methodological Answer:

- Geometry Optimization : Use Gaussian 09 with B3LYP/6-31G(d) to model the boronate-Pd intermediate and identify steric clashes .

- Transition State Analysis : Calculate activation energies for transmetalation steps to compare catalyst efficiency (e.g., PdCl₂ vs. Pd(OAc)₂) .

- Solvent Effects : COSMO-RS simulations predict solvent interactions affecting reaction rates in THF vs. dioxane .

Basic: What are the documented applications of this compound in medicinal chemistry?

Methodological Answer:

It serves as a key intermediate in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.